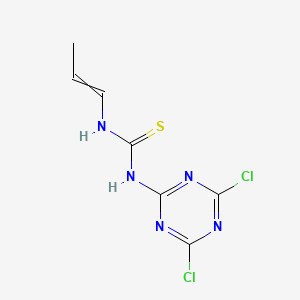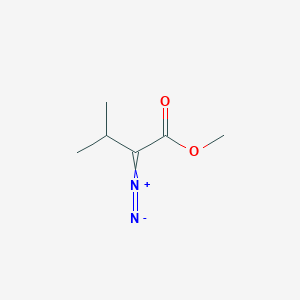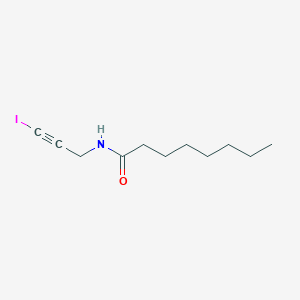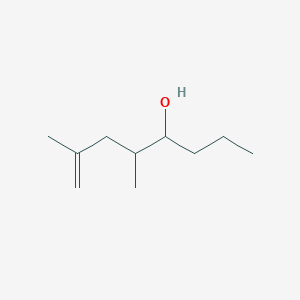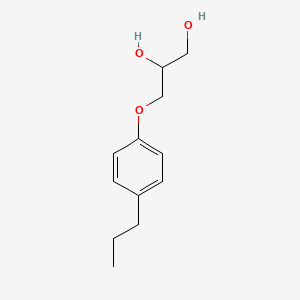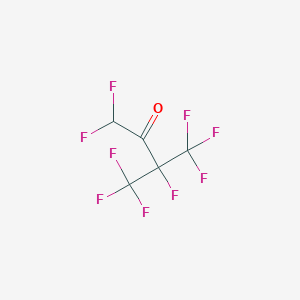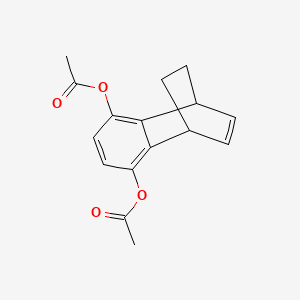![molecular formula C16H23N3O6 B14509175 N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine CAS No. 63323-27-3](/img/structure/B14509175.png)
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a butanoyl backbone, with L-leucine as a part of its structure. It is often studied for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine typically involves multiple steps, including the protection of functional groups, formation of the butanoyl backbone, and subsequent attachment of the nitrophenyl group. Common reagents used in the synthesis include amino acids, protecting agents, and nitrobenzene derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the hydroxyl position.
Applications De Recherche Scientifique
N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of aminopeptidase B.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit aminopeptidase B by binding to the active site and preventing substrate access. This inhibition can modulate various biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Bestatin: A known inhibitor of aminopeptidases, structurally similar but lacks the nitrophenyl group.
Leucine derivatives: Compounds with similar leucine backbones but different substituents.
Uniqueness: N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Propriétés
Numéro CAS |
63323-27-3 |
|---|---|
Formule moléculaire |
C16H23N3O6 |
Poids moléculaire |
353.37 g/mol |
Nom IUPAC |
(2S)-2-[[3-amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H23N3O6/c1-9(2)7-13(16(22)23)18-15(21)14(20)12(17)8-10-3-5-11(6-4-10)19(24)25/h3-6,9,12-14,20H,7-8,17H2,1-2H3,(H,18,21)(H,22,23)/t12?,13-,14?/m0/s1 |
Clé InChI |
AXNJBMQISBJVSJ-MOKVOYLWSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)


